molecular formula C10H9FO3 B13211318 2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B13211318
M. Wt: 196.17 g/mol
InChI Key: DCRJDAZKUODFJB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by acidification and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-5H,1H2,2H3,(H,12,13)

InChI Key

DCRJDAZKUODFJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=C)C(=O)O)F

Origin of Product

United States

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